molecular formula C8H9Cl2NO2 B8419076 2,6-Dimethoxy-4-(dichloromethyl)pyridine

2,6-Dimethoxy-4-(dichloromethyl)pyridine

Cat. No.: B8419076
M. Wt: 222.07 g/mol
InChI Key: HVIDZLBMXUPNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-(dichloromethyl)pyridine is a useful research compound. Its molecular formula is C8H9Cl2NO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

4-(dichloromethyl)-2,6-dimethoxypyridine

InChI

InChI=1S/C8H9Cl2NO2/c1-12-6-3-5(8(9)10)4-7(11-6)13-2/h3-4,8H,1-2H3

InChI Key

HVIDZLBMXUPNLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 19.63 grams (0.087 mole) of stannous chloride, dihydrate in 100 ml of acetone. To this mixture was added 7.3 ml of concentrated hydrochloric acid. The mixture was stirred for ~10 minutes. To this mixture was added a solution prepared by dissolving 12.8 grams (0.05 mole) of 2,6-dimethoxy-4-(trichloromethyl)pyridine in 40 ml of acetone at 30° C. The mixture was heated to reflux (60° C.) and refluxed for ~31/2 hours. The reaction mixture was cooled to ~15° C. and the acetone was removed at this temperature. The residual material was mixed with ~250 ml of water and raised to a pH of ~12 with ~20-30 ml of a 50 percent sodium hydroxide solution. The mixture was extracted twice with 250 ml portions of warm (60°-100° C.) petroleum ether and the petroleum ether extract washed twice with water. The petroleum ether extract was dried over sodium sulfate, filtered and the ether removed by evaporation. The desired 2,6-dimethoxy-4-(dichloromethyl)pyridine product was recovered from the residue by crystallization from hexane. The product melted at 59°-62° C. and was recovered in a yield of 7.3 grams (65.8 percent of theoretical). Upon analysis, the product was found to have carbon, hydrogen, nitrogen and chlorine contents of 43.44, 4.08, 6.32 and 31.68 percent, respectively, as compared to the theoretical contents of 43.26, 4.08, 6.30 and 31.93 percent, respectively, as calculated for the above-named compound. The structure of the compounds was confirmed by NMR.
[Compound]
Name
stannous chloride, dihydrate
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

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